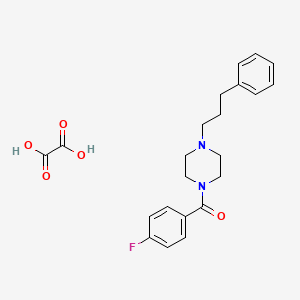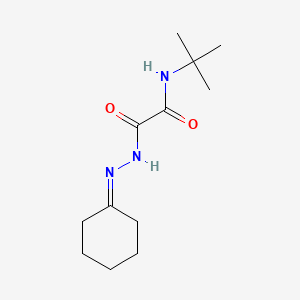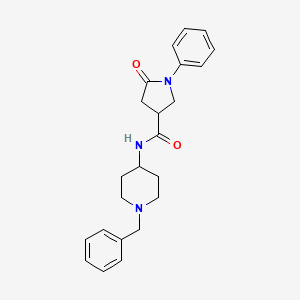![molecular formula C19H19NO B4883049 3-[(2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4883049.png)
3-[(2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one
説明
3-[(2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one, commonly known as MPAC, is a chemical compound that belongs to the family of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
MPAC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MPAC has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. In agriculture, MPAC has been used as a natural pesticide to control various pests. In material science, MPAC has been used as a precursor for the synthesis of various materials such as polymers and nanoparticles.
作用機序
The mechanism of action of MPAC is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. MPAC has been shown to inhibit the activity of various enzymes and proteins that are involved in the inflammation process. It also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MPAC has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the body. It also increases the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect the body from oxidative stress. MPAC has been shown to have a protective effect on the liver and kidneys and to improve cognitive function.
実験室実験の利点と制限
One of the advantages of using MPAC in lab experiments is its low toxicity and high stability. It is also relatively easy to synthesize and purify. However, one of the limitations of using MPAC is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several potential future directions for the research on MPAC. One of the directions is to study its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's and Huntington's disease. Another direction is to investigate its potential as a natural pesticide for the control of agricultural pests. Furthermore, there is a need to study the effect of MPAC on the gut microbiome and its potential applications in the treatment of gut-related diseases, such as inflammatory bowel disease.
Conclusion
In conclusion, MPAC is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicine, agriculture, and material science make it a valuable compound for future research. The synthesis method of MPAC is relatively easy, and its low toxicity and high stability make it suitable for lab experiments. Further research is needed to fully understand the mechanism of action of MPAC and its potential applications in various fields.
特性
IUPAC Name |
3-(2-methylanilino)-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-7-5-6-10-19(14)20-17-11-16(12-18(21)13-17)15-8-3-2-4-9-15/h2-10,13,16,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYXPQIFPHWSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5220808 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4882970.png)
![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)
![10-acetyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4882982.png)


![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)
![3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)
![{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid](/img/structure/B4883004.png)
![(4-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrophenyl)(4-pyridinyl)methanone](/img/structure/B4883036.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(methylthio)propanamide](/img/structure/B4883044.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4883059.png)

